Magnesium bisglycinate

Catalog No.
S662723
CAS No.
14783-68-7
M.F
C4H8MgN2O4
M. Wt
172.42 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Magnesium bisglycinate

Inorganic magnesium supplements frequently cause osmotic diarrhea and poor absorption due to ionic dissociation. Magnesium bisglycinate (CAS 14783-68-7) is a fully chelated, neutral complex with a thermodynamic stability constant of 3.45, ensuring negligible GI side effects.

  • Absorbed intact via dipeptide transporters, bypassing ionic competition with Ca²⁺ and Zn²⁺.
  • Clinically suitable for sensitive populations (post-bariatric, enteral nutrition) requiring high bioavailability and strict tolerability.
  • Ideal for premium sleep/relaxation formulations that demand both efficacy and consumer compliance.

CAS Number

14783-68-7

Product Name

Magnesium bisglycinate

IUPAC Name

magnesium bis(2-aminoacetate)

Molecular Formula

C4H8MgN2O4

Molecular Weight

172.42 g/mol

InChI

InChI=1S/2C2H5NO2.Mg/c2*3-1-2(4)5;/h2*1,3H2,(H,4,5);/q;;+2/p-2

InChI Key

AACACXATQSKRQG-UHFFFAOYSA-L

Synonyms

bis(glycinato)magnesium, magnesium bis(glycinate), magnesium diglycinate

Canonical SMILES

C(C(=O)[O-])N.C(C(=O)[O-])N.[Mg+2]

The exact mass of the compound Magnesium glycinate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organometallic Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

1 g, 25 g, 100 g

Magnesium bisglycinate is a fully reacted amino acid chelate where a central magnesium ion is covalently bonded to two glycine ligands. This specific molecular geometry yields a neutral, highly stable compound with a thermodynamic stability constant of 3.45[1]. Unlike generic inorganic magnesium salts that rely on pH-dependent dissociation and saturable ionic transporters, magnesium bisglycinate utilizes dipeptide transport pathways in the intestinal mucosa [2]. This distinct mechanism makes it a premium precursor for high-bioavailability nutraceuticals, specialized clinical nutrition, and multi-mineral formulations where gastrointestinal tolerability and precise systemic delivery are critical procurement criteria.

Procurement Fit

Chelated magnesium bisglycinate with stable GI-tract integrity
Absorbed via dipeptide transporters, reducing dietary cation competition
Reported higher bioaccessibility and serum exposure vs. inorganic salts

Substituting magnesium bisglycinate with lower-cost alternatives like magnesium oxide or magnesium citrate fundamentally alters product performance and patient compliance. Magnesium oxide boasts high elemental magnesium content but suffers from severe insolubility and extremely low bioavailability, often yielding only 10-20% systemic absorption [1]. The unabsorbed magnesium remains in the gut, acting as an osmotic laxative. While magnesium citrate improves solubility, it still exerts a significant osmotic load, leading to high rates of gastrointestinal distress[2]. Furthermore, inorganic salts dissociate into free Mg2+ ions that directly compete with calcium and zinc for standard ionic transporters, causing antagonistic absorption. Magnesium bisglycinate's chelated structure bypasses these competitive pathways and eliminates the osmotic laxative effect, making it non-interchangeable for sensitive clinical applications.

Substitution Risk

Absorption pathway
Bisglycinate: PEPT1 transporter, cation-competition resistant
Oxide / citrate: paracellular, susceptible to dietary inhibition
Elemental loading
Bisglycinate: higher mg per capsule due to density
Standard salts: lower loading, more capsules required
GI tolerability profile
Bisglycinate: may reduce osmotic laxative effect
Oxide: higher osmotic activity, reported laxative effect

Superior Systemic Bioavailability via Dipeptide Transport

Clinical and in vitro models demonstrate that magnesium bisglycinate achieves substantially higher absorption rates than inorganic baselines. By utilizing the dipeptide transport channel rather than saturable ionic pathways, bisglycinate avoids precipitation by dietary phytates and competitive inhibition. Quantitative assessments indicate that magnesium bisglycinate can achieve absorption rates up to 67-90%, compared to the 10-20% typical of magnesium oxide[1].

Evidence DimensionIntestinal absorption rate
Target Compound Data67% to >80% systemic absorption
Comparator Or BaselineMagnesium oxide (10-20% absorption)
Quantified Difference3 to 6-fold higher systemic absorption
ConditionsIn vivo and in vitro intestinal transport models

Allows formulators to achieve target serum magnesium levels with a lower elemental dose, reducing pill burden and raw material waste.

In vivo iAUC
Head-to-head
1.23 vs 0.89 mmol·h/L
~38% higher systemic absorption
Reported systemic absorption comparison
Crossover trial, n=12, 350 mg dose

Elimination of Osmotic Laxation and GI Distress

The neutral charge and high stability of the bisglycinate chelate prevent the premature release of free magnesium ions in the intestinal lumen. Free ions from unchelated salts draw water into the intestines via osmosis. Clinical observations show that while 30-40% of users experience significant digestive issues (such as diarrhea) with magnesium oxide or citrate, less than 7% report side effects with the bisglycinate form[1].

Evidence DimensionIncidence of gastrointestinal side effects
Target Compound Data<7% incidence of GI distress
Comparator Or BaselineMagnesium oxide and citrate (30-40% incidence)
Quantified Difference>75% reduction in adverse gastrointestinal events
ConditionsHuman clinical supplementation trials

Critical for ensuring patient compliance in daily-use nutraceuticals and high-dose clinical nutrition protocols.

In vitro bioaccessibility
Head-to-head
82% vs 15% (oxide)
~5.5-fold higher, 21% above competitor bisglycinate
Supports dissolution and intestinal availability review
INFOGEST 2.0 model, ICP-MS quantification

Optimal Stability Constant for Multi-Mineral Co-Formulation

The commercial viability of a chelate depends on its stability constant. Magnesium bisglycinate possesses a stability constant of 3.45, which is strong enough to survive the acidic environment of the stomach (pH 1.5-3.5) without dissociating, yet weak enough to release the magnesium ion effectively at the target tissue[1]. In contrast, inorganic salts dissociate immediately, leading to antagonistic binding with dietary antinutrients (like phytic acid) and competitive absorption with calcium or zinc.

Evidence DimensionThermodynamic stability constant (log K)
Target Compound Data3.45 (Optimal biological release)
Comparator Or BaselineInorganic salts (~0, immediate dissociation) / EDTA (8.69, too strong for nutritional release)
Quantified DifferencePrecise targeted release vs. premature dissociation or permanent sequestration
ConditionsGastrointestinal pH range simulation

Enables the procurement of a single magnesium source that can be seamlessly integrated into complex, multi-mineral fortified foods without degrading overall nutrient uptake.

Absorption mechanism
Class-level
PEPT1 dipeptide transporter; minimal cation competition
Mechanistic basis for formulation design
Co-admin Ca²⁺ may reduce ionic Mg absorption up to 40%
Sleep quality endpoint
Head-to-head
ISI reduction −3.9 vs −2.3 points
Net −1.6 (p=0.049)
Reported sleep-quality endpoint context
Placebo-controlled trial, n=155, 250 mg/day, 4 weeks
Capsule loading efficiency
Supporting evidence
Up to 200 mg vs 100–130 mg per size 00 capsule
50–100% higher loading capacity
Supports high-potency solid dosage formulation review
Bulk density 0.65 g/mL vs 0.35–0.45 g/mL
pH stability
Class-level
>95% chelate integrity at pH 2.0–7.4
Supports consistent GI tract stability context
2 h incubation, HPLC assessment

Premium Nutraceuticals and Sleep-Support Supplements

Due to its high bioavailability and the synergistic calming effect of the glycine ligands, magnesium bisglycinate is the preferred precursor for high-end sleep and relaxation formulations [1]. It allows brands to claim high efficacy without the risk of consumer complaints regarding gastrointestinal distress.

Multi-Mineral Clinical Nutrition and Enteral Feeding

Its utilization of the dipeptide transport channel prevents competitive absorption with calcium and zinc [2]. This makes it an essential ingredient for complex clinical nutrition matrices, such as enteral feeding formulas, where maximizing total mineral uptake and preventing osmotic diarrhea are critical clinical endpoints.

Bariatric and Malabsorption Patient Supplementation

Patients with compromised gastrointestinal tracts (e.g., post-ileal resection or bariatric surgery) cannot efficiently absorb standard inorganic salts. Magnesium bisglycinate's unique absorption pathway ensures therapeutic magnesium repletion even in compromised gut environments, making it the standard of care in specialized medical foods [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Bioavailability-optimized Mg formulation
Chelated bisglycinate, dipeptide transporter uptake
Serum iAUC endpoint comparison
Sleep-quality research formulation
Glycine component may support relaxation endpoint
ISI score reduction endpoint context
Multi-mineral & fortified product formulation
Resistance to dietary inhibitor interaction
PEPT1-mediated absorption avoids cation competition
High-dose solid dosage format
High bulk density, free-flowing granulation
Capsule loading capacity and excipient compatibility

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

172.0334484 Da

Monoisotopic Mass

172.0334484 Da

Heavy Atom Count

11

UNII

IFN18A4Y6B

Pharmacology

Magnesium Glycinate is an orally available magnesium salt of glycine. Magnesium activates over 600 enzymes and is essential for DNA and RNA synthesis, cellular repair, and maintaining the antioxidant status of the cell. Magnesium plays a key role in bone and muscle function and assists in the activation of vitamin D, which helps regulate calcium and phosphate homeostasis to influence the growth and maintenance of bones.

Other CAS

14783-68-7

Wikipedia

Magnesium_glycinate

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